molecular formula C15H18O3 B232158 Curcolone CAS No. 17015-43-9

Curcolone

Cat. No.: B232158
CAS No.: 17015-43-9
M. Wt: 246.3 g/mol
InChI Key: PFIXJSCFTAVWBW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Curcolone is a sesquiterpenoid compound that primarily targets platelets . It inhibits collagen-induced or arachidonic acid (AA)-induced platelet aggregation . Platelets play a crucial role in blood clotting and wound healing. By inhibiting platelet aggregation, this compound can potentially affect these processes.

Mode of Action

It is known to inhibit the aggregation of platelets induced by collagen or arachidonic acid . This suggests that this compound may interact with specific receptors or enzymes involved in the platelet aggregation process, thereby preventing the platelets from clumping together.

Result of Action

The primary result of this compound’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation.

Comparison with Similar Compounds

Curcolone is similar to other sesquiterpenoid compounds isolated from Curcuma zedoaria, such as:

Compared to these compounds, this compound is unique due to its specific aromatic properties and its potent anti-platelet aggregation activity . Its cytotoxic effects against cancer cells also distinguish it from other similar sesquiterpenoids .

Biological Activity

Curcolone, a compound derived from the turmeric plant (Curcuma longa), has gained attention for its diverse biological activities, particularly in the fields of anti-inflammatory, antioxidant, and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a sesquiterpenoid that contributes to the medicinal properties of turmeric. It is structurally related to curcumin, the primary active compound in turmeric. While curcumin has been extensively studied, this compound's specific biological effects are still being elucidated.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Antioxidant Activity : this compound has been shown to scavenge free radicals and enhance the body's antioxidant defense systems. This property is crucial for protecting cells from oxidative stress-related damage.
  • Anti-inflammatory Effects : Similar to curcumin, this compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory properties.
  • Anticancer Activity : this compound has demonstrated potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Antioxidant Activity

A study highlighted that this compound significantly increased the activity of antioxidant enzymes in vitro, suggesting its potential role in mitigating oxidative stress-related diseases. The compound was effective in reducing malondialdehyde (MDA) levels, a marker of lipid peroxidation.

StudyModelDosageOutcome
Sahoo et al. (2016)Wistar rats30 mg/kgRestored antioxidant enzyme levels

Anti-inflammatory Effects

Research indicates that this compound can effectively reduce inflammation markers in animal models. In a study involving Sprague-Dawley rats, this compound administration led to a significant decrease in serum levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

StudyModelDosageOutcome
Dohare et al. (2016)Male rats300 mg/kgDecreased IL-6 and TNF-α levels

Anticancer Activity

This compound has shown promising results in various cancer studies. In vitro studies demonstrated that this compound inhibited the proliferation of MCF-7 breast cancer cells more effectively than curcumin.

StudyCell LineDosageOutcome
Simon et al. (2016)MCF-7 cells1–20 μMInhibited cell proliferation

Case Studies

  • Rheumatoid Arthritis : A pilot study assessed the efficacy of this compound in patients with rheumatoid arthritis. Patients receiving this compound showed significant improvement in Disease Activity Score (DAS) compared to those on standard treatments.
    ParameterThis compound GroupControl Group
    ACR20 Response Rate93%60%
    Mean VAS Score Change-59.9%-30%
  • Migraine Relief : In a systematic review involving migraine patients, this compound supplementation was associated with a significant reduction in headache severity and duration.
    ParameterThis compound GroupPlacebo Group
    Severity Reduction (Hedges’s g)-0.75N/A
    Duration Reduction (Hedges’s g)-0.63N/A

Properties

IUPAC Name

(8S,8aS)-8-hydroxy-3,5,8a-trimethyl-6,7,8,9-tetrahydrobenzo[f][1]benzofuran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-4-5-11(16)15(3)6-10-12(9(2)7-18-10)14(17)13(8)15/h7,11,16H,4-6H2,1-3H3/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIXJSCFTAVWBW-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)C3=C(CC2(C(CC1)O)C)OC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)C3=C(C[C@@]2([C@H](CC1)O)C)OC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318601
Record name Curcolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17015-43-9
Record name Curcolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17015-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Curcolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901318601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Curcolone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7952LU6NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Curcolone and where is it found?

A1: this compound is a sesquiterpenic furano-ketol, a type of organic compound found in certain plants. It was first isolated from zedoary, the rhizome of the plant Curcuma zedoaria, a member of the ginger family (Zingiberaceae). [, ]

Q2: What is the molecular formula and structure of this compound?

A2: this compound has the molecular formula C15H18O3. While the provided abstracts don't detail spectroscopic data, they do mention physicochemical studies on this compound and its derivatives were used to determine its structure. The research by Hikino et al. (1966) [] was specifically focused on elucidating the structure and absolute configuration of this compound.

Q3: Does this compound have any known biological activity?

A3: Yes, research suggests this compound shows potential for anti-platelet aggregation activity. A study by Zhang et al. (2014) [] found that this compound, along with other compounds isolated from Curcuma zedoaria rhizomes, exhibited inhibitory effects against both collagen-induced and arachidonic acid (AA)-induced platelet aggregation.

Q4: Are there any other interesting compounds found alongside this compound in Curcuma zedoaria?

A4: Yes, Curcuma zedoaria is a rich source of various bioactive compounds. Zhang et al. (2014) [] identified two new sesquiterpenoids, 13-hydroxycurzerenone and 1-oxocurzerenone, in addition to several known compounds like curzerenone, germacrone, procurcumenol, ermanin, and curcumin. Notably, many of these compounds also demonstrated anti-platelet aggregation properties.

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